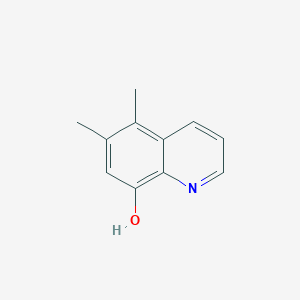
5,6-Dimethylquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylquinolin-8-ol: is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of methyl groups at the 5 and 6 positions and a hydroxyl group at the 8 position of the quinoline ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylquinolin-8-ol typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For example, the reaction of 2-aminoacetophenone with acetaldehyde in the presence of a Lewis acid catalyst such as zinc chloride can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethylquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8 position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions that are ortho or para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Dimethylquinolin-8-ol is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and material science.
Biology: In biological research, this compound is studied for its antimicrobial and antiviral properties. It has shown activity against various bacterial and viral strains, making it a potential candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable molecule in medicinal chemistry.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylquinolin-8-ol involves its interaction with molecular targets such as enzymes, receptors, and DNA. The hydroxyl group at the 8 position can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methyl groups at the 5 and 6 positions can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
- 2-Methylquinolin-8-ol
- 2,5-Dimethylquinolin-8-ol
- 5,7-Dimethylquinolin-8-ol
Comparison: 5,6-Dimethylquinolin-8-ol is unique due to the specific positioning of the methyl groups and the hydroxyl group. This configuration can influence its chemical reactivity, biological activity, and physical properties. For example, 2-Methylquinolin-8-ol lacks the additional methyl group at the 6 position, which can affect its steric and electronic properties. Similarly, 5,7-Dimethylquinolin-8-ol has a different methyl group arrangement, leading to variations in its chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
5,6-dimethylquinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-7-6-10(13)11-9(8(7)2)4-3-5-12-11/h3-6,13H,1-2H3 |
InChI-Schlüssel |
QXDDLHPVGCURPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1C)C=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


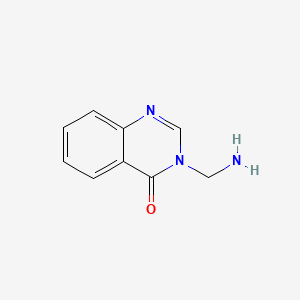
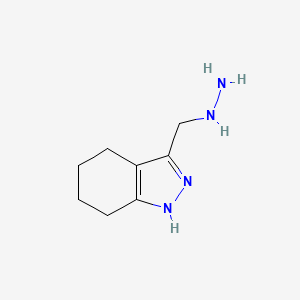
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
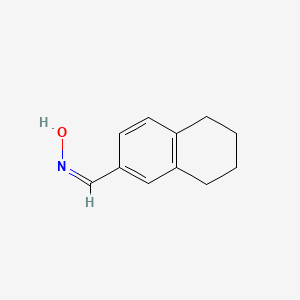
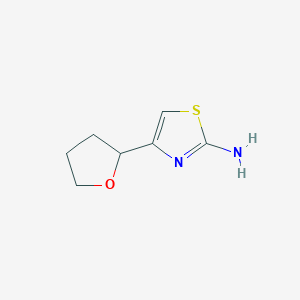


![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)

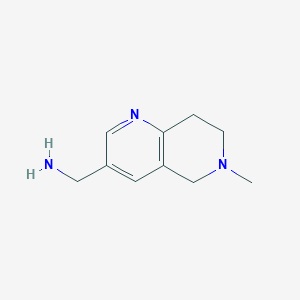


![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)

